molecular formula C7H5BrOS B14034834 4-Bromobenzenecarbothioic acid

4-Bromobenzenecarbothioic acid

Cat. No.: B14034834
M. Wt: 217.08 g/mol
InChI Key: AHKOLAZRIZPPJJ-UHFFFAOYSA-N
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Description

4-Bromobenzothioic O-acid is an organic compound that belongs to the class of benzothioic acids It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a thioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzothioic O-acid typically involves the bromination of benzothioic acid derivatives. One common method is the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, followed by further reactions to introduce the thioic acid group . The reaction conditions often include the use of oxidizing agents such as Oxone and catalysts like potassium 2-iodo-5-methylbenzenesulfonate .

Industrial Production Methods

Industrial production of 4-Bromobenzothioic O-acid may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzothioic O-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the thioic acid group to a thiol group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Oxone, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and various substituted benzothioic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromobenzothioic O-acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromobenzothioic O-acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The bromine atom and thioic acid group play crucial roles in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzoic Acid: Similar in structure but lacks the thioic acid group.

    4-Chlorobenzothioic Acid: Contains a chlorine atom instead of bromine.

    4-Methylbenzothioic Acid: Contains a methyl group instead of bromine.

Uniqueness

4-Bromobenzothioic O-acid is unique due to the presence of both the bromine atom and the thioic acid group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

Molecular Formula

C7H5BrOS

Molecular Weight

217.08 g/mol

IUPAC Name

4-bromobenzenecarbothioic S-acid

InChI

InChI=1S/C7H5BrOS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

AHKOLAZRIZPPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)S)Br

Origin of Product

United States

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